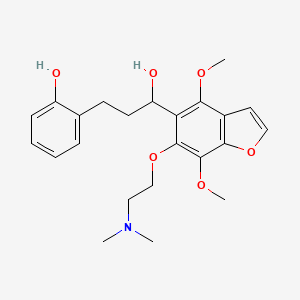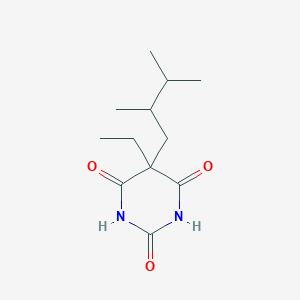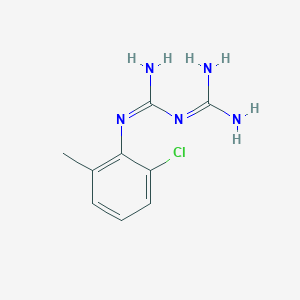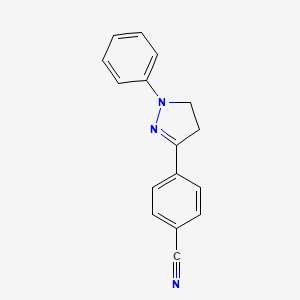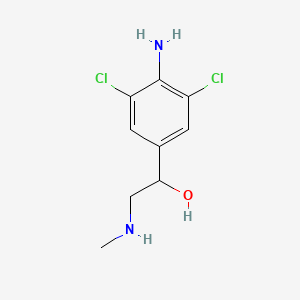
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol is a chemical compound with the molecular formula C12H18Cl2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of amino, dichlorophenyl, and methylamino groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-Amino-3,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination with methylamine under appropriate conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing nitro groups to amino groups using hydrogen gas (H2) and a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Scientific Research Applications
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets and pathways. The amino and dichlorophenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The methylamino group may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.
Comparison with Similar Compounds
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol can be compared with other similar compounds, such as:
1-(4-Amino-3,5-dichlorophenyl)-2-(ethylamino)ethanol: This compound has an ethylamino group instead of a methylamino group, which may affect its chemical properties and biological activities.
1-(4-Amino-3,5-dichlorophenyl)-2-(dimethylamino)ethanol: The presence of a dimethylamino group can influence the compound’s solubility and reactivity.
1-(4-Amino-3,5-dichlorophenyl)-2-(propylamino)ethanol: The propylamino group may alter the compound’s interaction with molecular targets and its overall pharmacokinetic profile.
Properties
CAS No. |
38339-08-1 |
|---|---|
Molecular Formula |
C9H12Cl2N2O |
Molecular Weight |
235.11 g/mol |
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H12Cl2N2O/c1-13-4-8(14)5-2-6(10)9(12)7(11)3-5/h2-3,8,13-14H,4,12H2,1H3 |
InChI Key |
YIRBPIVMKFAGOV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
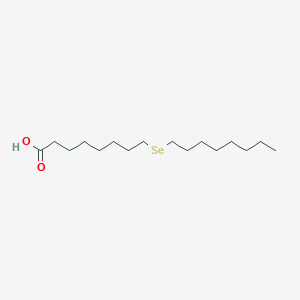
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)

![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
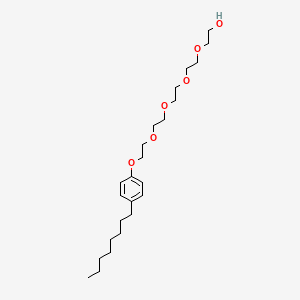

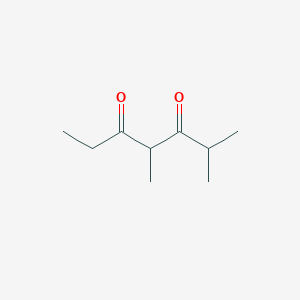
![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
